molecular formula C18H20N2O3S B1226588 N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide

N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide

Cat. No. B1226588
M. Wt: 344.4 g/mol
InChI Key: CNISVKFXGVWDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Antitumor Applications

Compounds in the sulfonamide-focused libraries, including ones related to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, have shown promise in antitumor applications. A study by Owa et al. (2002) highlighted two compounds, E7010 and E7070, from this group that act as potent cell cycle inhibitors and have advanced to clinical trials. E7010 disrupts tubulin polymerization, while E7070 is a novel class of antiproliferative agents causing a decrease in the S phase fraction and accumulation in G1 and/or G2 in various cancer cell lines. Their preliminary clinical activities were further explored using high-density oligonucleotide microarray analysis to understand the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Anti-HIV and Antifungal Activity

Zareef et al. (2007) synthesized a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were screened for anti-HIV and antifungal activities. The study revealed the potential of these sulfonamide derivatives in combating HIV and fungal infections, showcasing the diverse therapeutic applications of this chemical class (Zareef et al., 2007).

Computational and Structural Analysis

A computational and structural study by Murthy et al. (2018) on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, a compound related to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, provided insights into its molecular structure and properties. This study highlights the importance of structural and electronic analysis in understanding the behavior of sulfonamide derivatives (Murthy et al., 2018).

Alzheimer’s Disease Research

In Alzheimer’s disease research, Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine. These compounds were tested for acetylcholinesterase inhibitory activity, a key target in Alzheimer's treatment. N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed promising results, comparable to Neostigmine methylsulfate. This study indicates the potential of sulfonamide derivatives in the treatment of neurodegenerative diseases (Abbasi et al., 2018).

Crystal Structure Analysis

Research by Zhang et al. (2010) on the crystal structure and anticancer properties of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, a compound similar to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, contributes to understanding the structure-activity relationships in sulfonamides. These insights are crucial in designing more effective anticancer agents (Zhang et al., 2010).

properties

Product Name

N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H20N2O3S/c1-13-10-15-11-14(4-9-18(15)20(13)2)12-19-24(21,22)17-7-5-16(23-3)6-8-17/h4-11,19H,12H2,1-3H3

InChI Key

CNISVKFXGVWDNN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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